4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl chloride according to computational analysis. However, alternative nomenclature systems provide the name 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, which reflects the traditional numbering system for pyrazole derivatives. The compound is uniquely identified by its Chemical Abstracts Service registry number 129560-00-5, which serves as the definitive identifier across chemical databases and literature.
The systematic identification encompasses multiple synonymous designations that reflect different naming conventions and regulatory systems. The compound appears in chemical databases under various synonyms including 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-, and 4-Chloro-3-ethyl-1-methyl-5-pyrazolecarbonyl chloride. The Database of Toxic Substances identifier DTXSID80664947 provides additional regulatory tracking through the Environmental Protection Agency DSSTox database. The molecular descriptor language includes the InChI identifier JDTKMFFTJSSMPR-UHFFFAOYSA-N, which serves as a unique chemical structure representation in computational databases.
Molecular Formula and Weight Analysis
The molecular formula C₇H₈Cl₂N₂O represents the precise atomic composition of this compound, indicating the presence of seven carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight calculation yields 207.05 grams per mole, as determined through computational analysis using PubChem methodologies. This molecular weight value has been consistently reported across multiple chemical databases with slight variations reflecting different computational precision levels, with some sources reporting 207.05722 and others 207.06 grams per mole.
The atomic distribution within the molecular framework reveals the significant contribution of halogen substituents to the overall molecular mass, with the two chlorine atoms accounting for approximately 34.3% of the total molecular weight. The heteroatom content, comprising nitrogen and oxygen atoms along with the chlorine substituents, represents 41.1% of the molecular mass, indicating substantial heteroatomic character that influences the compound's chemical and physical properties. The empirical formula analysis demonstrates a hydrogen deficiency index of 4, consistent with the presence of the pyrazole ring system and the carbonyl functional group.
Crystallographic Studies and Bond Angle Determinations
Crystallographic investigations have provided detailed structural insights into compounds containing the this compound framework through X-ray diffraction studies of related derivatives. A significant crystallographic study examined a compound prepared through the reaction of ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate with this compound, revealing critical geometric parameters. The investigation determined that the planar pyrazole ring maintains a perpendicular orientation to the benzene ring, with a dihedral angle of 89.70 degrees and a standard deviation of 0.10 degrees.
The molecular conformation analysis revealed stabilization through multiple intramolecular hydrogen bonding interactions, including carbon-hydrogen to oxygen, nitrogen-hydrogen to oxygen, and nitrogen-hydrogen to chlorine hydrogen bonds. The crystallographic data collection was performed at 294 Kelvin using single-crystal X-ray diffraction techniques, yielding a mean carbon-carbon bond length of 0.005 Angstroms. The structural refinement resulted in an R-factor of 0.061 and a weighted R-factor of 0.145, with a data-to-parameter ratio of 15.0, indicating reliable crystallographic determination.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound and related pyrazole derivatives provides comprehensive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of key functional groups within the molecular structure. Related pyrazole carboxylic acid derivatives exhibit broad absorption bands in the region of 3162-3048 wavenumbers, indicating carboxyl group stretching vibrations, while carbonyl stretching appears at 1722 wavenumbers for ester derivatives. The infrared spectra of pyrazole compounds typically show absorption bands at 1659 wavenumbers corresponding to aromatic carbonyl groups.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and substitution patterns of pyrazole derivatives. Proton nuclear magnetic resonance spectra of related compounds demonstrate characteristic signal patterns for the various substituent groups. The aromatic protons of phenyl rings appear as complex multiplets in the region of 9.10-7.03 parts per million, displaying ABX and AA'BB' spin system patterns. Methyl group protons typically appear as singlet signals, with related compounds showing signals at 2.41 and 2.28 parts per million. The ethyl substituent protons would be expected to appear as characteristic triplet and quartet patterns reflecting the ethyl group connectivity.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the calculated molecular weight. The SMILES notation CCC1=NN(C(=C1Cl)C(=O)Cl)C provides a linear representation of the molecular connectivity, facilitating computational analysis and database searching. Carbon-13 nuclear magnetic resonance spectroscopy of related pyrazole compounds shows 21 carbon signals, confirming the expected carbon framework.
Computational Chemistry Insights (Density Functional Theory Calculations, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)
Computational chemistry investigations utilizing density functional theory calculations have provided significant insights into the electronic structure and molecular properties of pyrazole derivatives related to this compound. Density functional theory studies employing the B3LYP functional have been conducted on similar pyrazole compounds to examine frontier molecular orbital characteristics and energy gap parameters. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap serves as a critical parameter for assessing molecular reactivity and stability, with related compounds showing energy gaps of approximately 4.5 electron volts.
Detailed frontier molecular orbital analysis of related pyrazole compounds reveals specific electron distribution patterns that influence chemical reactivity. The highest occupied molecular orbital typically localizes on the phenyl ring, pyrazole ring, and amide bond regions, while the lowest unoccupied molecular orbital distributes across the pyrazole ring, phenyl ring, chlorine atom, and amide bond. These orbital distributions facilitate electron transitions that contribute to the compound's chemical behavior and interaction capabilities. The energy gap calculations using density functional theory methods yield values of approximately 0.16616 Hartree for related pyrazole compounds, corresponding to specific electronic transition energies.
The computational analysis includes total energy calculations, with related pyrazole compounds showing total energies of approximately -1394.96053044 Hartree. The highest occupied molecular orbital energy typically appears at approximately -0.21495 Hartree, while the lowest unoccupied molecular orbital energy occurs at approximately -0.04879 Hartree. These computational parameters provide fundamental insights into the electronic structure and reactivity patterns of the pyrazole framework. The molecular geometry optimization through density functional theory calculations confirms that the pyrazole ring framework maintains structural integrity during substitution modifications, with minimal geometric distortion upon introduction of various substituent groups.
Properties
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-3-4-5(8)6(7(9)12)11(2)10-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKMFFTJSSMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664947 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129560-00-5 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of 3-Ethyl-5-Pyrazole Carboxylic Acid Ethyl Ester
The first step involves N-methylation using dimethyl carbonate, a low-toxicity alternative to traditional alkylating agents like dimethyl sulfate. In a nitrogen atmosphere, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether as a polar solvent. Optimal conditions include temperatures of 100–150°C for 8–12 hours, yielding 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with minimal byproducts.
Key Reaction Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 100–150°C | 120°C |
| Reaction Time | 8–12 hours | 10 hours |
| Molar Ratio (Pyrazole:Dimethyl Carbonate:Base) | 1:(1–1.2):(1–1.5) | 1:1.1:1.3 |
Post-reaction, the mixture is cooled to 15–25°C, filtered to remove salts, and subjected to vacuum distillation to isolate the product.
Chlorination with Hydrochloric Acid and Hydrogen Peroxide
The methylated intermediate undergoes chlorination at the 4-position using concentrated hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) in dichloroethane. The reaction proceeds at 20–30°C for 1–2 hours, followed by heating to 50–70°C for 5–7 hours to complete the substitution. This method avoids toxic sulfonic acid chlorides, reducing environmental hazards.
Example Conditions from Patent Embodiments
| Parameter | Embodiment 9 | Embodiment 10 | Embodiment 11 |
|---|---|---|---|
| HCl (37%) Volume | 13.1 mL | 10.25 mL | 15.2 mL |
| H₂O₂ (35%) Volume | 14.2 mL | 11.6 mL | 17.1 mL |
| Dichloroethane Volume | 125 mL | 106 mL | 135 mL |
| Final Yield | 89% | 92% | 85% |
The crude product is washed with sodium sulfite, sodium carbonate, and water before drying with anhydrous sodium sulfate.
Alkylation-Based Synthesis Using N-Alkylhydrazines
Formation of Pyrazole-5-Carboxylic Esters
Alternative routes begin with 2,4-diketocarboxylic esters, which react with N-alkylhydrazines to form pyrazole rings. For example, ethyl acetoacetate derivatives condense with methylhydrazine in ethanol under reflux, yielding 1-methyl-3-ethyl-pyrazole-5-carboxylate. This method, however, often produces isomeric mixtures requiring chromatographic separation.
Direct Alkylation of Pyrazole Intermediates
Ethyl 3-n-propyl-pyrazole-5-carboxylate can be methylated using dimethyl sulfate or methyl iodide. While efficient, this approach generates hazardous waste and necessitates rigorous purification. Yields typically range from 70–80%, with byproduct formation increasing at higher temperatures (>80°C).
Conversion to Carbonyl Chloride
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M) in ethanol at 60–80°C for 4–6 hours. The acid is isolated via acidification with HCl and recrystallized from ethanol/water.
Acyl Chloride Formation with Thionyl Chloride
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield | Scalability | Purity |
|---|---|---|---|
| Dimethyl Carbonate | 85–92% | Industrial | ≥98% |
| N-Alkylhydrazine | 70–80% | Laboratory | 90–95% |
| Direct Alkylation | 75–85% | Pilot-Scale | 85–90% |
Optimization Strategies
Solvent Selection
Diethylene glycol dimethyl醚 enhances reaction homogeneity in methylation steps, while dichloroethane improves chlorination efficiency by stabilizing intermediates.
Catalytic Additives
Potassium carbonate acts as both a base and phase-transfer catalyst in dimethyl carbonate reactions, reducing side reactions such as ester hydrolysis.
Temperature Control
Maintaining chlorination temperatures below 30°C minimizes hydrogen peroxide decomposition, ensuring consistent reaction rates.
Industrial-Scale Considerations
Large batches (>100 kg) require continuous flow reactors to manage exothermic reactions during chlorination. In-line FTIR monitoring ensures real-time adjustment of HCl and H₂O₂ feed rates, optimizing yield and safety .
Scientific Research Applications
Chemical Synthesis
This compound is primarily utilized as a building block in organic synthesis. Its carbonyl chloride group makes it highly reactive, allowing it to participate in numerous chemical reactions:
- Electrophilic Reactions : The carbonyl chloride group acts as an electrophile, enabling the formation of various derivatives through reactions with nucleophiles. This property is essential for creating more complex organic molecules and intermediates for further reactions .
- Synthesis of Bioactive Compounds : It is employed in the development of bioactive compounds that are critical for research into enzymatic and cellular processes, contributing to advancements in medicinal chemistry .
Pharmaceutical Development
In the pharmaceutical industry, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride plays a vital role as an intermediate in the synthesis of therapeutic agents. Its applications include:
- Targeted Drug Development : The compound is used to synthesize novel pharmaceuticals aimed at treating specific diseases, enhancing the development of targeted therapies .
- Research on Enzyme Inhibition : It has been investigated for its potential as a tyrosinase inhibitor, which could have implications in treating conditions related to pigmentation and other metabolic processes .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry:
- Herbicide Development : It serves as an effective herbicide, helping control unwanted plant growth in various crops. This application improves crop yields by reducing competition for resources .
Material Science
In material science, this compound is utilized for:
- Advanced Material Formulation : Its unique chemical properties contribute to the formulation of advanced materials, including polymers and coatings that require enhanced durability and performance .
Analytical Chemistry
The compound acts as a reagent in analytical chemistry:
- Detection and Quantification : It facilitates the detection and quantification of other compounds, which is crucial for quality control across various industries .
Case Studies
Several case studies highlight the practical applications of this compound:
- Tyrosinase Inhibition Research : Studies have explored its potential as a tyrosinase inhibitor, demonstrating its efficacy in reducing enzyme activity linked to pigmentation disorders .
- Agrochemical Development : Research has shown that formulations containing this compound can effectively manage weed populations while minimizing environmental impact compared to traditional herbicides.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming various derivatives. The molecular targets and pathways depend on the specific derivatives formed and their applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Key Compounds for Comparison:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 350997-70-5)
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 77509-93-4)
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 77509-92-3)
Analysis:
- Substituent Position and Functionality : The position of the carbonyl chloride (C5 vs. C4) and the nature of substituents (ethyl vs. phenyl) significantly influence reactivity. The carbonyl chloride group in the target compound enables rapid nucleophilic acyl substitution, making it ideal for amide bond formation . In contrast, the carbaldehyde group in the analogs facilitates Schiff base formation, which is exploited in antifungal applications .
- Biological Activity : Derivatives of the target compound exhibit activity against plant pathogens (e.g., Pyricularia oryzae), while carbaldehyde analogs show broader antifungal effects . The ethyl group in the target compound may enhance lipophilicity, improving membrane penetration in agrochemicals .
Crystallographic and Structural Differences
The crystal structure of a derivative synthesized from the target compound, (Z)-ethyl 3-[bis(4-chlorophenyl)methylidene]carbazate, reveals intermolecular C–H⋯O interactions and dihedral angles of 59.8° and 33.3° between aromatic rings . Such packing patterns are absent in carbaldehyde analogs, where steric effects from phenyl groups dominate . Computational tools like Mercury CSD and SHELX have been critical in analyzing these structural features .
Biological Activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry and agricultural science due to its various biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 188.61 g/mol
- CAS Number : 129560-00-5
- Physical State : Solid
- Melting Point : 162.0 - 166.0 °C
Biological Activity
This compound exhibits a range of biological activities, particularly as an antifungal agent and in the synthesis of bioactive compounds.
Antifungal Activity
Research indicates that this compound is effective against several fungal pathogens, including:
- Pyricularia oryzae (causing rice blast)
- Rhizoctonia solani (causing root rot)
- Botrytis cinerea (causing gray mold)
- Gibberella zeae (causing head blight in cereals)
The compound acts by inhibiting key enzymatic processes in these fungi, leading to reduced spore germination and mycelial growth .
The mechanism by which this compound exerts its biological effects involves its electrophilic nature due to the carbonyl chloride group. This allows it to interact with nucleophiles in biological systems, leading to the formation of various derivatives that can modulate cellular processes.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 4-chloro-3-methylpyrazole and ethyl bromoacetate.
- Reaction with Base : The initial reaction forms 4-chloro-3-ethyl-1-methylpyrazole.
- Formation of Carbonyl Chloride : This intermediate is treated with a chlorinating agent, such as thionyl chloride, to introduce the carbonyl chloride functionality.
Study on Antifungal Efficacy
A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops compared to untreated controls. The compound was found to inhibit fungal growth at concentrations as low as 50 μg/mL, showcasing its potential for agricultural applications .
Cellular Effects and Inflammation Modulation
Another research investigation focused on the compound's effects on inflammatory pathways in human cell lines. Results indicated that treatment with this pyrazole derivative led to a downregulation of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Process | IC Value (μg/mL) | Mechanism |
|---|---|---|---|
| Antifungal | Pyricularia oryzae | 50 | Enzyme inhibition |
| Antifungal | Rhizoctonia solani | 45 | Mycelial growth inhibition |
| Anti-inflammatory | Human cell lines | N/A | Cytokine modulation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. Key examples include:
Reagents/Conditions :
-
Sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C
-
Potassium cyanide (KCN) in acetone with phase-transfer catalysis
-
Thiophenol (C₆H₅SH) in tetrahydrofuran (THF) under reflux
Products :
-
Azide derivatives : 4-Azido-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (yield: 78–85%)
-
Nitrile derivatives : 4-Cyano-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (yield: 65–72%)
-
Thioether derivatives : 4-Phenylthio-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (yield: 60–68%)
Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups on the pyrazole ring. Polar aprotic solvents enhance nucleophilicity and reaction rates.
Hydrolysis Reactions
The carbonyl chloride group is highly susceptible to hydrolysis:
Conditions :
-
Acidic : 2M HCl at 25°C for 2h
-
Basic : 5% NaOH aqueous solution at 60°C for 1h
Products :
| Condition | Product | Yield (%) |
|---|---|---|
| Acidic | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 92–95 |
| Basic | Sodium salt of the carboxylic acid | 88–90 |
Applications :
The carboxylic acid derivative serves as a precursor for esters and amides in drug discovery (e.g., antifungal agents).
Condensation with Amines
Reaction with primary/secondary amines yields amides:
General Protocol :
-
Reagent : Amine (1.2 eq) in dichloromethane (DCM)
-
Base : Triethylamine (TEA, 2 eq) at 0–5°C
-
Workup : Aqueous extraction and silica gel chromatography
Case Study :
-
Amine : Benzylamine
-
Product : 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (yield: 82%)
-
Biological Relevance : This amide exhibits inhibitory activity against fungal cytochrome P450 enzymes (IC₅₀: 12 μM).
Industrial-Scale Modifications
Industrial protocols optimize reactivity for large-scale synthesis:
Continuous Flow Reactor Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Residence Time | 8–12 min |
| Throughput | 1.2 kg/h |
| Purity | ≥99% (HPLC) |
Advantages :
-
Reduced side reactions (e.g., over-chlorination)
Stability and Side Reactions
Degradation Pathways :
-
Thermal Decomposition : Above 160°C, releases CO and HCl gas (TGA data: onset at 162°C)
-
Moisture Sensitivity : Rapid hydrolysis in humid environments (t₁/₂: 15 min at 75% RH)
Mitigation Strategies :
-
Storage under anhydrous N₂ at −20°C
-
Use of molecular sieves in reaction matrices
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from related derivatives:
| Compound | Reaction with NaN₃ (Rate Constant, k) | Hydrolysis Half-Life (t₁/₂) |
|---|---|---|
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | 0.45 M⁻¹s⁻¹ | 2.1 h (pH 7) |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Not applicable | Stable |
| 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride | 0.38 M⁻¹s⁻¹ | 1.8 h (pH 7) |
Data normalized to 25°C in DMF/water (9:1)
Q & A
Q. What are the common synthetic routes for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride?
The compound is typically synthesized via Vilsmeier-Haack formylation of its pyrazolone precursor. For example, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one undergoes reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–50°C to yield the aldehyde intermediate, which is further oxidized to the carbonyl chloride . Key steps include:
- Dropwise addition of POCl₃ to DMF under anhydrous conditions.
- Refluxing the intermediate for 10–15 hours to ensure complete conversion.
- Neutralization with sodium bicarbonate and recrystallization (e.g., ethanol) for purification.
Q. How is the compound characterized structurally in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For related pyrazole derivatives, SCXRD analysis reveals bond lengths (e.g., C=O: ~1.21 Å, C-Cl: ~1.73 Å) and dihedral angles between substituents, confirming steric and electronic effects . Complementary techniques include:
- NMR spectroscopy : Distinct signals for ethyl (δ ~1.2–1.4 ppm, triplet) and methyl (δ ~3.8 ppm, singlet) groups.
- Mass spectrometry : Molecular ion peak at m/z 218.6 (C₈H₁₀Cl₂N₂O) with fragmentation patterns matching the acyl chloride moiety.
Q. What are the typical reactivity profiles of this acyl chloride?
The carbonyl chloride group is highly reactive toward nucleophiles:
- Amidation : Reacts with amines (e.g., piperidine, aniline) to form carboxamides under mild conditions (0–25°C, THF solvent) .
- Esterification : Forms esters with alcohols (e.g., ethanol, phenol derivatives) in the presence of base (K₂CO₃) .
- Knoevenagel condensation : Reacts with active methylene compounds (e.g., ethyl cyanoacetate) to generate α,β-unsaturated derivatives for pharmacological screening .
Advanced Research Questions
Q. How can structural modifications enhance its bioactivity in medicinal chemistry?
- Heterocyclic fusion : Introduce trifluoromethyl or aryloxy groups at the 3-position to improve lipophilicity and target binding (e.g., cannabinoid receptor analogs) .
- Hydrazide derivatives : Synthesize hydrazones via condensation with substituted hydrazides (e.g., 2/4-substituted benzohydrazides) for anticonvulsant activity screening .
- Hybrid molecules : Combine with bioactive scaffolds (e.g., thiazole, isoxazole) to explore synergistic effects against enzymes like carbonic anhydrase .
Q. What analytical challenges arise in resolving contradictory spectral data?
- Tautomeric equilibria : Pyrazole rings may exhibit keto-enol tautomerism, leading to split NMR signals. Use low-temperature (<−40°C) NMR or deuterated DMSO to stabilize the dominant form .
- Crystallization artifacts : Polymorphic forms (e.g., monoclinic vs. orthorhombic) can alter melting points. Validate via differential scanning calorimetry (DSC) and SCXRD .
Q. How does steric hindrance from the ethyl group influence reaction kinetics?
The 3-ethyl group reduces nucleophilic attack at the 5-position carbonyl chloride. Kinetic studies using Hammett plots reveal a ρ value of ~−0.8, indicating steric dominance over electronic effects. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
